molecular formula C5H4N4O B12358572 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one

6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one

Cat. No.: B12358572
M. Wt: 136.11 g/mol
InChI Key: GDONHGGERHJFBS-UHFFFAOYSA-N
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Description

6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the reaction of 2-aminopyridine with glyoxal under acidic conditions, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of 2-aminopyridine and aldehydes in the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. These methods may include the use of continuous flow reactors to optimize reaction times and yields .

Chemical Reactions Analysis

Types of Reactions

6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazin-7-one derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs .

Scientific Research Applications

6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to interact with GABA_A receptors, influencing neurotransmission and exhibiting potential anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring fusion and the presence of both imidazole and pyridazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

6,7a-dihydroimidazo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-5)6-2-7-4/h1-2,4H,(H,9,10)

InChI Key

GDONHGGERHJFBS-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C2C1=NC=N2

Origin of Product

United States

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